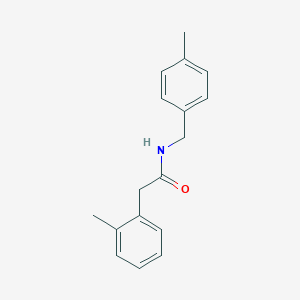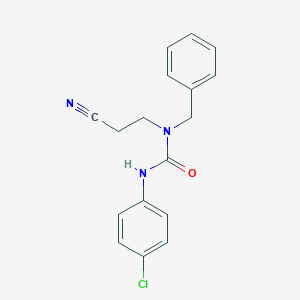![molecular formula C17H18N2O3 B240492 N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. MPA-Na is a sodium salt derivative of MPA, which is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in the treatment of various inflammatory conditions. MPA-Na has been studied for its potential as an anti-inflammatory and analgesic agent, as well as for its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide may also act on other targets, such as ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, leading to reduced inflammation and pain. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have effects on neurotransmitters and receptors in the central nervous system, potentially leading to anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in lab experiments is its well-studied pharmacological effects. It has been extensively studied for its potential as an anti-inflammatory and analgesic agent, as well as for its effects on the central nervous system. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One limitation of using N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in lab experiments is its potential toxicity. Like other NSAIDs, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide can cause gastrointestinal, renal, and hepatic toxicity at high doses. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide may have effects on other physiological systems, such as the cardiovascular system, that need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide. One area of interest is the development of more selective COX inhibitors that may have fewer side effects than current NSAIDs. Additionally, there is interest in the potential anxiolytic and antidepressant effects of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide, and further studies may be needed to fully understand these effects and their underlying mechanisms. Finally, there may be potential for the use of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in combination with other drugs or therapies for the treatment of various inflammatory and neurological conditions.
Synthesemethoden
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide can be synthesized using a variety of methods, including reaction of MPA with sodium hydroxide or sodium methoxide, or by reaction of MPA with sodium ethoxide followed by acidification. One of the most commonly used methods involves the reaction of MPA with sodium hydride in the presence of an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using standard techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have effects on the central nervous system, including potential anxiolytic and antidepressant effects.
Eigenschaften
Produktname |
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
N-methyl-2-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-18-16(20)11-13-7-9-14(10-8-13)19-17(21)12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
NXJPYANGUXMBEH-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)